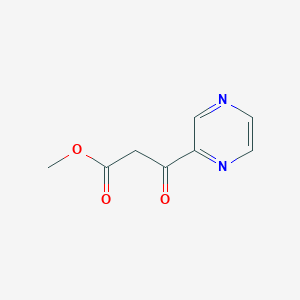

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Description

BenchChem offers high-quality Methyl 3-oxo-3-(pyrazin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-3-(pyrazin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIAEBPGRWAKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a key building block in the development of novel pharmaceutical agents. The synthesis is centered around a base-mediated Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction yield and purity. Furthermore, this guide will cover the synthesis of the requisite starting materials and the characterization of the final product, offering a complete workflow for researchers and professionals in drug development and medicinal chemistry.

Introduction: The Significance of Pyrazine-Containing Scaffolds

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of therapeutics targeting a wide range of diseases. Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, as a functionalized pyrazine derivative, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. The β-ketoester functionality, in particular, is a valuable synthetic handle for introducing further complexity and diversity into drug candidates.

Core Synthesis Pathway: Claisen Condensation

The most direct and efficient route to methyl 3-oxo-3-(pyrazin-2-yl)propanoate is the crossed Claisen condensation between methyl pyrazine-2-carboxylate and methyl acetate.[1] This reaction involves the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl pyrazine-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide leaving group yields the desired β-ketoester.

Mechanistic Insights

The Claisen condensation is a reversible reaction, and the equilibrium typically lies on the side of the starting materials.[2] To drive the reaction to completion, a strong base is required in stoichiometric amounts. The base serves two critical roles: first, to deprotonate methyl acetate to form the reactive enolate, and second, to deprotonate the resulting β-ketoester, which is more acidic than the starting alcohol. This final deprotonation step is thermodynamically favorable and effectively pulls the equilibrium towards the product side.[3] Subsequent acidic workup is necessary to protonate the enolate of the β-ketoester and isolate the final product.

A critical consideration in this crossed Claisen condensation is the prevention of self-condensation of methyl acetate. This is typically achieved by using a strong, non-nucleophilic base and carefully controlling the reaction temperature. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice of base for such transformations, as it is highly effective at low temperatures and minimizes side reactions.

Synthesis of Starting Materials

Methyl Pyrazine-2-carboxylate

The starting material, methyl pyrazine-2-carboxylate, can be prepared from commercially available pyrazine-2-carboxylic acid. The esterification can be achieved through a standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with methanol.

Protocol for the Synthesis of Pyrazine-2-carbonyl chloride:

To a solution of pyrazine-2-carboxylic acid in a suitable solvent such as dichloromethane, add thionyl chloride and a catalytic amount of dimethylformamide (DMF).[4] The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. The resulting pyrazine-2-carbonyl chloride can be used in the next step without further purification after removal of the solvent under reduced pressure.

Experimental Protocol: Synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

This protocol is based on established procedures for Claisen condensations of heteroaromatic esters.

Materials:

-

Methyl pyrazine-2-carboxylate

-

Methyl acetate

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl pyrazine-2-carboxylate in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve methyl acetate in anhydrous THF and cool to -78 °C. Slowly add a solution of LiHMDS in THF to the methyl acetate solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Claisen Condensation: Slowly add the freshly prepared lithium enolate of methyl acetate to the solution of methyl pyrazine-2-carboxylate at -78 °C via a cannula. Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M hydrochloric acid at -78 °C until the solution is acidic (pH ~ 2-3).

-

Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₃ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | Expected to be a solid or oil | |

| CAS Number (Ethyl Ester) | 62124-77-0 | [5][6] |

Table 2: Expected Spectroscopic Data

(Note: The following data are predicted based on the structure and data for the analogous ethyl ester. Actual experimental data should be obtained for confirmation.)

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.80-9.20 (m, 3H, pyrazine-H), 4.10 (s, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃). The methylene protons may appear as a singlet or exhibit keto-enol tautomerism. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.0 (C=O, ketone), 168.0 (C=O, ester), 145.0-150.0 (pyrazine carbons), 52.0 (-OCH₃), 45.0 (-CH₂-). |

| Mass Spectrometry (EI) | m/z: 180 (M⁺), 149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺), 106 (pyrazine-CO⁺). |

| IR Spectroscopy (KBr) | ν (cm⁻¹): 3100-3000 (aromatic C-H), 1740 (C=O, ester), 1690 (C=O, ketone), 1580 (C=N, pyrazine ring). |

Visualization of the Synthesis Pathway

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of the target molecule.

Claisen Condensation Mechanism

Caption: Simplified mechanism of the Claisen condensation step.

Conclusion

This technical guide outlines a reliable and efficient synthetic pathway to methyl 3-oxo-3-(pyrazin-2-yl)propanoate. The Claisen condensation of methyl pyrazine-2-carboxylate with methyl acetate, employing a strong, non-nucleophilic base, provides a direct route to this valuable building block. The provided experimental protocol and discussion of the underlying chemical principles are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the synthesis of novel pyrazine-containing compounds with therapeutic potential.

References

- Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).

- (2012). Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 22(12), 4193-4197.

-

PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. Retrieved from [Link]

-

AccelaChem. (n.d.). 62124-77-0,Ethyl 3-(2-Pyrazinyl)-3-oxopropanoate. Retrieved from [Link]

- G. S. S. V. Ramana, P. S. S. Prasad, and N. S. Kumar, "Pyrazine and its derivatives- synthesis and activity-a review," World Journal of Pharmaceutical Research, vol. 10, no. 11, pp. 1045-1061, 2021.

-

PubChem. (n.d.). Methyl 3-(pyrazin-2-yl)prop-2-ynoate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]

-

LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

-

Advanced Organic Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (2025, October 25). (PDF) Convenient Method for the Synthesis of Some Novel Chiral Methyl 2‐(2‐oxo‐2H‐benzo[e][7]oxazin‐3(4H)‐yl)propanoate Derivatives and Biological Evaluation of their Antioxidant, Cytotoxic and Molecular Docking Properties. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

-

PubMed. (2009). Methyl pyrazine-2-carboxylate. Retrieved from [Link]

-

PubMed. (2013). A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate | C13H17NO3 | CID 309265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 3-oxo-3-phenyl(213C)propanoate | C11H12O3 | CID 11819919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 7. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam [mdpi.com]

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate: A Technical Guide for Chemical Synthesis and Application

Introduction

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a multifaceted β-keto ester featuring a pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While not as extensively documented as some of its structural analogs, this compound holds considerable potential as a versatile building block for the synthesis of more complex molecules, including novel pharmaceutical agents and functional materials. The strategic placement of the pyrazine ring, a known bioisostere for various functional groups, coupled with the reactive β-keto ester moiety, makes it a prime candidate for targeted drug design and discovery. Pyrazine derivatives have been investigated for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, predicted spectral data, and potential applications of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate to empower researchers in their scientific endeavors.

Chemical Properties and Data

While specific experimental data for Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is not widely available in the public domain, its chemical properties can be reliably predicted based on its structural analog, Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate (CAS Number: 62124-77-0)[2][3], and general principles of organic chemistry.

| Property | Predicted Value / Information | Basis of Prediction |

| Molecular Formula | C₈H₈N₂O₃ | --- |

| Molecular Weight | 180.16 g/mol | --- |

| Appearance | Likely a solid[2] | Based on the solid form of the ethyl analog. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General solubility of β-keto esters. |

| CAS Number | Not assigned. | --- |

Synthesis Protocol: Claisen Condensation

The most logical and established method for the synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is the Claisen condensation.[4][5][6] This reaction involves the base-mediated condensation of an ester with an enolizable proton (in this case, methyl acetate) and a non-enolizable ester (methyl pyrazine-2-carboxylate).

Reaction Scheme

Caption: General workflow for the Claisen condensation synthesis.

Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with a solution of methyl pyrazine-2-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).

-

Base Addition: To the stirred solution, add a strong base such as sodium methoxide (NaOMe) (1.1 eq) portion-wise at room temperature.

-

Enolate Formation: Add methyl acetate (1.2 eq) dropwise to the reaction mixture via the dropping funnel.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a dilute aqueous acid (e.g., 1M HCl) until the mixture is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of related compounds and the expected functional groups.

¹H NMR Spectroscopy

-

Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the three protons on the pyrazine ring.

-

Methylene Protons: A singlet at approximately δ 4.0-4.5 ppm, corresponding to the two protons of the CH₂ group.

-

Methyl Protons: A singlet at approximately δ 3.7-3.9 ppm, corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals in the downfield region, one for the ketone (δ ~190-200 ppm) and one for the ester (δ ~165-175 ppm).

-

Pyrazine Carbons: Signals in the aromatic region (δ ~140-150 ppm).

-

Methylene Carbon: A signal at approximately δ 45-55 ppm.

-

Methyl Carbon: A signal at approximately δ 50-55 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretching (Ketone): A strong absorption band around 1720-1740 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption band around 1740-1760 cm⁻¹.

-

C-O Stretching (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Medium bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 180.

-

Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 149), loss of the carbomethoxy group (-COOCH₃, m/z = 121), and fragmentation of the pyrazine ring.

Reactivity and Synthetic Utility

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a versatile intermediate for a variety of chemical transformations, primarily leveraging the reactivity of the β-keto ester moiety.

Caption: Key reaction pathways of the title compound.

-

Alkylation and Acylation: The methylene protons alpha to both carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate can then be alkylated or acylated to introduce a wide range of substituents at the α-position.

-

Heterocycle Synthesis: The 1,3-dicarbonyl functionality is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles.[7]

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, affording Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate.[1]

-

Decarboxylation: Under specific conditions, such as the Krapcho decarboxylation, the methoxycarbonyl group can be removed to yield a methyl ketone derivative of pyrazine.

Applications in Drug Discovery and Development

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it an attractive component in drug design. Methyl 3-oxo-3-(pyrazin-2-yl)propanoate serves as a valuable starting material for the synthesis of novel pyrazine-containing compounds with potential therapeutic applications. For instance, it can be elaborated into more complex structures targeting kinases, proteases, or other enzymes implicated in disease. The β-keto ester functionality allows for the facile introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated fume hood.

Conclusion

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, despite the limited specific data available, represents a promising and versatile building block for organic synthesis and medicinal chemistry. Its synthesis via the well-established Claisen condensation is straightforward, and its rich reactivity profile opens avenues for the creation of diverse molecular architectures. This technical guide provides a solid foundation for researchers to explore the full potential of this intriguing pyrazine derivative in their pursuit of novel scientific discoveries.

References

- (No direct source found for this specific compound)

- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- BenchChem. Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate.

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

- (No direct source found for this specific compound)

-

Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a key heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or less-common research chemical, this guide will detail its plausible synthesis, expected physicochemical properties, and spectroscopic data based on established chemical principles and analysis of structurally similar compounds. The focus will be on providing a robust framework for its utilization in research and development, particularly in the synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrazine-Containing Scaffolds

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active compounds.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties to molecules. This scaffold is prevalent in drugs with diverse therapeutic applications, including anticancer, antitubercular, and diuretic agents.[1] The incorporation of a pyrazine moiety can enhance a molecule's metabolic stability, solubility, and ability to form crucial hydrogen bonds with biological targets.[2]

The subject of this guide, Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, is a β-keto ester. This functional group arrangement is highly versatile in organic synthesis, serving as a precursor to a wide array of more complex molecules, including various heterocyclic systems like pyrazoles and pyrimidines.[3][4] The combination of the pyrazine ring and the β-keto ester functionality in one molecule makes it a highly valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

While experimental data for Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is not widely available, its properties can be reliably predicted based on its structure and comparison with analogous compounds, such as its ethyl ester counterpart, Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate (CAS No: 62124-77-0).

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Expected to be a solid or high-boiling point liquid. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| CAS Number | Not readily available in public databases. The ethyl ester analog is 62124-77-0. |

Spectroscopic Data Interpretation

The structural confirmation of synthesized Methyl 3-oxo-3-(pyrazin-2-yl)propanoate would rely on the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.5-9.0 ppm), a singlet for the methylene protons (CH₂) adjacent to the two carbonyl groups (δ ~4.0 ppm), and a singlet for the methyl ester protons (OCH₃) at approximately δ 3.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the three carbonyl carbons (the ketone and the ester), the carbons of the pyrazine ring, the methylene carbon, and the methyl carbon of the ester group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1750 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

The most direct and established method for the synthesis of β-keto esters is the Claisen condensation .[5][6] This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[7][8] For the synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a crossed Claisen condensation between methyl pyrazine-2-carboxylate and methyl acetate would be the most logical approach.

Proposed Synthetic Protocol: Crossed Claisen Condensation

This protocol outlines a plausible method for the laboratory-scale synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Materials:

-

Methyl pyrazine-2-carboxylate

-

Methyl acetate

-

Sodium methoxide (NaOMe) or Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous THF.

-

Addition of Esters: A solution of methyl pyrazine-2-carboxylate and methyl acetate in anhydrous THF is added dropwise to the stirred base solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and then quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic.

-

Extraction: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 3-oxo-3-(pyrazin-2-yl)propanoate can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the strong base with moisture and carbon dioxide from the air.

-

Anhydrous Solvents: Anhydrous solvents are essential as the presence of water would quench the strong base and inhibit the formation of the required enolate.

-

Choice of Base: Sodium methoxide is a suitable base for this reaction as it is a strong, non-nucleophilic base that will not interfere with the ester functionalities.[6] Sodium hydride can also be used.

-

Acidic Workup: The acidic workup is necessary to neutralize the unreacted base and protonate the enolate of the product to yield the final β-keto ester.

Caption: Workflow for the synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is dominated by the β-keto ester moiety. The methylene protons located between the two carbonyl groups are acidic and can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Key Reactions:

-

Alkylation and Acylation: The enolate can be alkylated or acylated to introduce various substituents at the α-position.

-

Knorr Pyrazole Synthesis: Reaction with hydrazine derivatives leads to the formation of pyrazole rings, a common motif in pharmaceuticals.[3]

-

Hantzsch Pyridine Synthesis: Condensation with an aldehyde and a β-amino crotonate derivative can yield dihydropyridine structures.

-

Decarboxylation: Heating the corresponding carboxylic acid (obtained after ester hydrolysis) leads to the loss of carbon dioxide to form a pyrazinyl methyl ketone.

These reactions highlight the utility of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate as a versatile intermediate for the synthesis of a diverse range of heterocyclic compounds.

Caption: Key chemical transformations of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Applications in Drug Discovery and Development

Pyrazine-containing compounds are of significant interest in drug discovery due to their wide range of biological activities.[2] The structural motif of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate makes it an attractive starting material for the synthesis of novel drug candidates.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a pyrazine or a related heterocyclic core. The versatile chemistry of the β-keto ester allows for the introduction of various side chains to optimize binding to the kinase active site.

-

Antimicrobial and Antiviral Agents: Pyrazine derivatives have shown promise as antimicrobial and antiviral agents. The ability to generate diverse libraries of compounds from Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is advantageous for screening and identifying new leads in this area.

-

Central Nervous System (CNS) Active Compounds: The pyrazine ring is present in some CNS-active drugs. This scaffold can be used to develop new modulators of CNS targets.

Safety and Handling

As a novel research chemical, a specific safety data sheet (SDS) for Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is not available. However, based on the general properties of pyrazine derivatives and organic esters, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10]

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the SDS of structurally similar compounds like pyrazine.[9][10]

Conclusion

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a valuable and versatile building block for organic synthesis and medicinal chemistry. While its specific properties are yet to be extensively documented, this guide provides a solid foundation for its synthesis, characterization, and application in research and development. Its potential for the creation of novel heterocyclic compounds with diverse biological activities makes it a compound of significant interest for further investigation.

References

-

Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698. [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

MDPI. (2023, October 11). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

NIH. (2015, November 17). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Retrieved from [Link]

-

NIH. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

Sources

- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.ch [fishersci.ch]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

This guide provides a comprehensive technical overview of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a molecule of significant interest to researchers, scientists, and drug development professionals. The pyrazine core is a well-established scaffold in medicinal chemistry, notably present in the first-line anti-tuberculosis drug, pyrazinamide.[1][2][3] This document delves into the synthesis, structural elucidation, and potential applications of this β-keto ester derivative, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif in drug discovery, renowned for its presence in a wide array of biologically active compounds.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimycobacterial, anticancer, and anti-inflammatory properties.[1][4] The introduction of a β-keto ester functionality to the pyrazine ring, as in Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, opens avenues for further chemical modifications and the exploration of novel therapeutic agents. This guide will serve as a foundational resource for the synthesis, characterization, and potential utilization of this promising molecule.

Molecular Structure and Physicochemical Properties

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate possesses a core structure consisting of a pyrazine ring linked to a methyl propanoate chain with a ketone at the β-position. This arrangement classifies it as a β-keto ester, a class of compounds known for their unique chemical reactivity.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | - |

| Molecular Weight | 180.16 g/mol | - |

| Appearance | Predicted to be a solid or oil | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |

Synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

The most logical and established synthetic route to Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is through a Claisen condensation reaction.[5][6] This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base. For this specific synthesis, the reactants would be a pyrazine ester, such as Methyl pyrazine-2-carboxylate, and methyl acetate.

Proposed Synthetic Pathway: Claisen Condensation

The reaction involves the deprotonation of the α-carbon of methyl acetate by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of Methyl pyrazine-2-carboxylate. Subsequent elimination of a methoxide group yields the desired β-keto ester.

Caption: Proposed Claisen condensation pathway for the synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Detailed Experimental Protocol

Materials:

-

Methyl pyrazine-2-carboxylate

-

Methyl acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) under a nitrogen atmosphere.

-

Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Reactant Addition: Slowly add a solution of Methyl pyrazine-2-carboxylate (1.0 eq) and methyl acetate (3.0 eq) in anhydrous THF to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1 M HCl until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Spectroscopic Characterization

The structural elucidation of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

β-Keto esters can exist in equilibrium between their keto and enol tautomers. This tautomerism is often observable by ¹H NMR spectroscopy. The following are predicted spectral data.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7-9.2 | m | 3H | Pyrazine-H |

| ~4.1 | s | 2H | -CH₂- (Keto form) |

| ~3.8 | s | 3H | -OCH₃ |

| ~5.7 | s | 1H | =CH- (Enol form) |

| ~12.5 | br s | 1H | -OH (Enol form, intramolecular H-bond) |

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~168 | C=O (Ester) |

| ~140-150 | Pyrazine carbons |

| ~90 | =CH- (Enol form) |

| ~52 | -OCH₃ |

| ~45 | -CH₂- (Keto form) |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. The presence of two carbonyl groups (ketone and ester) is a characteristic feature.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1715 | Strong | C=O stretch (Ketone) |

| ~1650 | Medium | C=C stretch (Enol form) |

| ~1600 | Medium | C=N stretch (Pyrazine ring) |

| ~1200-1000 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to involve the loss of the methoxy group (-OCH₃) and cleavage at the carbonyl groups.

| Predicted m/z | Fragment |

| 180 | [M]⁺ |

| 149 | [M - OCH₃]⁺ |

| 106 | [Pyrazine-C=O]⁺ |

| 79 | [Pyrazine]⁺ |

Significance and Potential Applications in Drug Development

Derivatives of pyrazine are of immense interest in medicinal chemistry. Pyrazinamide, a cornerstone of tuberculosis treatment, highlights the potential of this scaffold.[1][2] The introduction of a β-keto ester moiety in Methyl 3-oxo-3-(pyrazin-2-yl)propanoate provides a versatile handle for creating a library of novel pyrazine derivatives.

Antimycobacterial Activity

Given the known antimycobacterial activity of pyrazine compounds, it is plausible that Methyl 3-oxo-3-(pyrazin-2-yl)propanoate and its derivatives could exhibit activity against Mycobacterium tuberculosis.[1][7] The β-keto ester functionality could be crucial for interacting with biological targets or for further chemical modifications to enhance potency and pharmacokinetic properties.

Caption: A generalized workflow for the development of novel antimycobacterial agents from the pyrazine scaffold.

Chemical Intermediate

The β-keto ester functionality is a versatile synthetic intermediate. It can undergo a variety of chemical transformations, including:

-

Alkylation and Acylation: The acidic α-protons can be readily deprotonated to form an enolate, which can then be alkylated or acylated to introduce further diversity.

-

Knorr Pyrazole Synthesis: Reaction with hydrazines can lead to the formation of pyrazole-fused pyrazine systems, another important class of heterocyclic compounds with diverse biological activities.[8]

-

Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia or an amine can yield dihydropyridine derivatives.

Conclusion

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a molecule with considerable potential in the field of medicinal chemistry and drug development. Its synthesis via the robust Claisen condensation makes it readily accessible. The presence of the pyrazine ring, a known pharmacophore, coupled with the versatile β-keto ester functionality, makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents, particularly in the pursuit of new treatments for tuberculosis. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the full potential of this intriguing molecule.

References

-

Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. PubMed. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. ScienceDirect. [Link]

-

Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed. PubMed. [Link]

-

CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ResearchGate. [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. National Institutes of Health. [Link]

-

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem. PubChem. [Link]

-

Dependence of antimycobacterial activity of studied compounds on the π... - ResearchGate. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Methyl pyrazine-2-carboxyl-ate - PubMed. PubMed. [Link]

-

Methyl 3-(pyrazin-2-yl)prop-2-ynoate - PubChemLite. PubChemLite. [Link]

-

Methyl pyrazine-2-carboxylate - PMC - NIH. National Institutes of Health. [Link]

-

Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem - NIH. National Institutes of Health. [Link]

-

Pyrazine, 3-ethyl-2,5-dimethyl- - the NIST WebBook. NIST. [Link]

-

Synthesis and cyclization reactions with pyrazolopyrimidinyl keto esters. Part I. Reactivity of pyrazolopyrimidinyl β-keto ester and pyrazolopyrimidinyl α,β-unsaturated ketones - ResearchGate. ResearchGate. [Link]

-

Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - ResearchGate. ResearchGate. [Link]

-

ethyl 3-oxo-3-phenyl(213C)propanoate | C11H12O3 | CID 11819919 - PubChem. PubChem. [Link]

-

Ethyl 3-(pyrazine-2-carbonylamino)propanoate | C10H13N3O3 | CID 470925 - PubChem. PubChem. [Link]

-

21.9: The Claisen Condensation Reactions of Esters - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). HMDB. [Link]

-

23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. OpenStax. [Link]

-

8.2 Other types of Claisen Condensation – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. MDPI. [Link]

Sources

- 1. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mc.minia.edu.eg [mc.minia.edu.eg]

- 3. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic and Synthetic Guide to Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

This in-depth technical guide provides a detailed exploration of the spectral characteristics of methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a key intermediate in the development of novel pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a robust synthetic protocol is presented, offering a self-validating system for the preparation and purification of this versatile compound.

Introduction: The Significance of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a heterocyclic β-keto ester of significant interest in medicinal chemistry. The pyrazine moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets[1]. The β-keto ester functionality provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of more complex molecular architectures. A thorough understanding of the spectral properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.

Molecular Structure and Logic of Analysis

The structural features of methyl 3-oxo-3-(pyrazin-2-yl)propanoate dictate its spectral behavior. The molecule comprises a pyrazine ring, a ketone, and a methyl ester. This guide will systematically dissect the expected spectral data, correlating specific peaks and signals to the individual functional groups and their electronic environments within the molecule.

Caption: Predicted major fragmentation pathways for methyl 3-oxo-3-(pyrazin-2-yl)propanoate in mass spectrometry.

Synthesis and Experimental Protocol

The synthesis of methyl 3-oxo-3-(pyrazin-2-yl)propanoate can be achieved via a Claisen condensation reaction between methyl pyrazine-2-carboxylate and methyl acetate. This method is a reliable and well-established procedure for the formation of β-keto esters.

Caption: Synthetic workflow for methyl 3-oxo-3-(pyrazin-2-yl)propanoate via Claisen condensation.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl acetate (1.5 equivalents) in anhydrous THF dropwise to the suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation and formation of the enolate.

-

Condensation: Add a solution of methyl pyrazine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Self-Validating System: The purity and identity of the synthesized compound must be rigorously confirmed by the spectroscopic methods detailed in this guide (NMR, IR, and MS). The experimental data should be in close agreement with the predicted spectra.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectral analysis of methyl 3-oxo-3-(pyrazin-2-yl)propanoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers working with this compound. The provided synthetic protocol offers a practical and reliable method for its preparation. By integrating theoretical predictions with robust experimental methodology, this guide aims to facilitate the efficient and accurate characterization of this important pharmaceutical intermediate, thereby accelerating the drug discovery and development process.

References

- Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.

-

BIOSYNCE. (2023, November 26). What analytical methods are used for pyrazine detection? Retrieved from [Link]

- Van den Ouweland, G. A. M., & Peer, H. G. (1975). Volatile compounds from the Maillard reaction. In G. Charalambous & I. Katz (Eds.), Phenolic, Sulfur, and Nitrogen Compounds in Food Flavors (pp. 131-148). American Chemical Society.

- Chakrabartty, S. K., & Levine, R. (1967). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Organic Chemistry, 32(12), 3866-3870.

- Barrow, C. J., & Mander, L. N. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993.

- Sun, Q., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.

- Stalke, D. (2011). Aromaticity and Hückel's Rule. In Comprehensive Organic Synthesis (Second Edition, Vol. 9, pp. 241-279). Elsevier.

-

SpectraBase. (n.d.). Pyrazine. Retrieved from [Link]

- BenchChem. (2023). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

-

ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

- Moroccan Journal of Chemistry. (2022).

-

SpectraBase. (n.d.). Pyrazine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2269.

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.

- Bowie, J. H., et al. (1966). Mass spectra of β-keto esters. Journal of the American Chemical Society, 88(22), 5280-5285.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Wu, P., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 1.

- Kumar, K. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 122.

- DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube.

-

ResearchGate. (n.d.). Infrared spectrometry of pyrazines. Retrieved from [Link]

-

University of Calgary. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. In Organic Chemistry Data. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

- Tyler DeWitt. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.

- BenchChem. (2023). An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate. Retrieved from a relevant BenchChem technical guide.

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-oxo-3-(pyrazin-2-yl)propanoate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Pyrazine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in the realm of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] A noteworthy example is Pyrazinamide, a first-line medication for the treatment of tuberculosis. The unique electronic properties and hydrogen bonding capabilities of the pyrazine nucleus make it a valuable component in the design of novel therapeutic agents. This guide focuses on a specific, yet highly versatile derivative: methyl 3-oxo-3-(pyrazin-2-yl)propanoate. This β-keto ester serves as a pivotal building block for the synthesis of more complex molecular architectures, making a thorough understanding of its synthesis, reactivity, and potential applications essential for researchers in drug development.

Synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate: A Mechanistic Approach

The primary and most efficient method for the synthesis of β-keto esters such as methyl 3-oxo-3-(pyrazin-2-yl)propanoate is the Claisen condensation .[2][3] This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base. In the context of our target molecule, a mixed Claisen condensation between a pyrazine ester and methyl acetate is the most logical approach.

The Claisen Condensation: A Step-by-Step Mechanistic Breakdown

The Claisen condensation is a robust and well-established reaction.[2] The mechanism involves the following key steps:

-

Enolate Formation: A strong base, typically an alkoxide such as sodium methoxide, deprotonates the α-carbon of an ester with an α-hydrogen (in this case, methyl acetate) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester (methyl pyrazine-2-carboxylate). This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (methoxide) and forming the β-keto ester.

Figure 1: Simplified workflow of the Claisen condensation for the synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of methyl 3-oxo-3-(pyrazin-2-yl)propanoate via a mixed Claisen condensation. This protocol is based on established methodologies for analogous compounds.[4]

Materials:

-

Methyl pyrazine-2-carboxylate

-

Methyl acetate (dried)

-

Sodium methoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of methyl pyrazine-2-carboxylate (1 equivalent) and dry methyl acetate (3 equivalents) in anhydrous diethyl ether.

-

Add the solution from the dropping funnel dropwise to the stirred suspension of sodium methoxide over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Physicochemical Properties and Spectroscopic Characterization

Understanding the physicochemical properties of methyl 3-oxo-3-(pyrazin-2-yl)propanoate is crucial for its handling, purification, and application in further synthetic transformations.

| Property | Predicted Value/Observation |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Expected to be a pale yellow solid or oil |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |

| Keto-Enol Tautomerism | As a β-keto ester, it will exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. |

Spectroscopic Data Interpretation

-

¹H NMR:

-

Pyrazine Protons: Three distinct signals in the aromatic region (δ 8.5-9.0 ppm), characteristic of the pyrazine ring protons.

-

Methylene Protons (keto form): A singlet around δ 3.5-4.0 ppm.

-

Methyl Ester Protons: A singlet around δ 3.7 ppm.

-

Vinyl Proton (enol form): A singlet around δ 5.5-6.0 ppm.

-

Enolic Hydroxyl Proton: A broad singlet at lower field (δ > 10 ppm).

-

-

¹³C NMR:

-

Pyrazine Carbons: Signals in the aromatic region (δ 140-155 ppm).

-

Keto Carbonyl: A signal around δ 200 ppm.

-

Ester Carbonyl: A signal around δ 170 ppm.

-

Methylene Carbon (keto form): A signal around δ 45-50 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch (ketone): A strong absorption band around 1710-1730 cm⁻¹.

-

C=O Stretch (ester): A strong absorption band around 1740-1750 cm⁻¹.

-

C=C Stretch (enol): An absorption band around 1640 cm⁻¹.

-

O-H Stretch (enol): A broad absorption band from 2500-3300 cm⁻¹.

-

Chemical Reactivity and Synthetic Utility

The reactivity of methyl 3-oxo-3-(pyrazin-2-yl)propanoate is dominated by the presence of the β-keto ester functionality, making it a valuable intermediate for the synthesis of a variety of heterocyclic compounds.

Synthesis of Pyrazole Derivatives

A prominent application of β-keto esters is in the synthesis of pyrazole and pyrazolone derivatives through condensation reactions with hydrazine and its derivatives.[6][7] This reaction, often referred to as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry.[7] The pyrazole scaffold is a key feature in many pharmaceuticals, including anti-inflammatory drugs.[7]

Figure 2: General scheme for the synthesis of pyrazinyl-substituted pyrazoles.

Applications in Drug Discovery and Development

The structural motif of a pyrazine ring linked to a three-carbon chain with oxygen functionalities is a recurring theme in biologically active molecules. Methyl 3-oxo-3-(pyrazin-2-yl)propanoate serves as a key precursor to such compounds.

Precursor to Antitubercular Agents

The pyrazine core is famously present in pyrazinamide, a crucial antitubercular drug. Research into novel pyrazinamide analogues is an active area of investigation to combat drug-resistant strains of Mycobacterium tuberculosis. The β-keto ester functionality in our title compound provides a handle for further chemical modifications to generate libraries of novel pyrazine derivatives for antitubercular screening.

Scaffold for Anticancer and Antimicrobial Agents

Derivatives of pyrazine have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1] The ability to readily synthesize heterocyclic derivatives, such as pyrazoles, from methyl 3-oxo-3-(pyrazin-2-yl)propanoate makes it an attractive starting material for the discovery of new lead compounds in these therapeutic areas.

Conclusion and Future Perspectives

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, while not extensively documented as a standalone compound, represents a significant and versatile building block in medicinal chemistry. Its synthesis via the robust Claisen condensation is straightforward, and its inherent reactivity as a β-keto ester opens up a plethora of possibilities for the creation of diverse molecular architectures. For researchers and scientists in drug development, a thorough understanding of this compound's synthesis and reactivity is paramount for the rational design and efficient synthesis of novel pyrazine-based therapeutic agents. Future research will likely focus on the exploration of its utility in the synthesis of novel kinase inhibitors, anti-infective agents, and other biologically active molecules, further solidifying the importance of the pyrazine scaffold in modern drug discovery.

References

- CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine. (n.d.). Google Patents.

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

- Eller, G. A., et al. (2009). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. Acta Chimica Slovenica, 56, 521-526.

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI. Retrieved January 17, 2026, from [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. (2021, September 1). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 17, 2026, from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and reactions of Pyrazine. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.

-

Synthesis and cyclization reactions with pyrazolopyrimidinyl keto esters. Part I. Reactivity of pyrazolopyrimidinyl β-keto ester and pyrazolopyrimidinyl α,β-unsaturated ketones. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

-

(PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

(Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2025, October 16). Molecules. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.

-

Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022, September 15). Beilstein Journals. Retrieved January 17, 2026, from [Link]

-

Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

The Chemistry of Pyrazine and its Derivatives. II. The Acylation of Methylpyrazine1. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

21.9: The Claisen Condensation Reactions of Esters. (2019, September 3). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024, December 5). eLife. Retrieved January 17, 2026, from [Link]

-

Claisen Condensation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis of Methyl (20R,22E)- and (20S,22E)-3-Oxochola-1,4,22- trien-24-oate. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22). Byjus. Retrieved January 17, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

-

Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility and Stability Profiling of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a key intermediate with potential applications in pharmaceutical synthesis. Recognizing the critical role that physicochemical properties play in drug development, this document outlines detailed, field-proven protocols for solubility assessment in various pharmaceutically relevant media and for conducting forced degradation studies in accordance with regulatory expectations. The methodologies are designed to not only generate robust data but also to provide insights into the molecule's intrinsic characteristics, potential degradation pathways, and handling requirements. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of drug substances and products.

Introduction: The Significance of Physicochemical Characterization

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a heterocyclic β-keto ester. Molecules within this class are valuable synthetic building blocks in medicinal chemistry, often serving as precursors for more complex pharmacologically active agents.[1] The pyrazine moiety is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions.

Before any active pharmaceutical ingredient (API) can be successfully formulated into a viable drug product, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are the cornerstones of drug development that influence bioavailability, manufacturability, storage, and shelf-life.[2][3] This guide provides the experimental and logical framework for elucidating these critical attributes for methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

Solubility Profiling: Beyond a Single Number

Solubility dictates the rate and extent to which a compound can dissolve in a solvent system, directly impacting its absorption and bioavailability. A comprehensive solubility profile across a range of solvents and pH values is essential for guiding formulation strategies, from early-stage discovery to late-stage development.

Causality of Solvent Selection

The choice of solvents is not arbitrary. It is a systematic process designed to probe the compound's behavior in environments it will encounter during manufacturing and in the physiological setting.

-